Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
CAS No.: 1630906-99-8
Cat. No.: VC2887990
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride - 1630906-99-8](/images/structure/VC2887990.png)
Specification
CAS No. | 1630906-99-8 |
---|---|
Molecular Formula | C10H18ClNO2 |
Molecular Weight | 219.71 g/mol |
IUPAC Name | methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1 |
Standard InChI Key | WMXDQFWQOGJYEQ-DPRHYWCPSA-N |
Isomeric SMILES | COC(=O)[C@@H]1[C@H](C2CCC1CC2)N.Cl |
SMILES | COC(=O)C1C2CCC(C1N)CC2.Cl |
Canonical SMILES | COC(=O)C1C2CCC(C1N)CC2.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1630906-99-8 or 2173637-41-5) features a bicyclo[2.2.2]octane core with an amino group at the 3-position and a methyl ester at the 2-position, stabilized as a hydrochloride salt . The trans configuration denotes the spatial orientation of the amino and carboxylate groups on adjacent bridgehead carbons. The (2S,3S) stereochemistry is critical for its biological activity, as confirmed by X-ray crystallography and chiral HPLC analyses .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₈ClNO₂ | |
Molecular Weight | 219.71 g/mol | |
XLogP3 | 1.6 | |
Melting Point | 192–194°C (HCl salt) | |
Solubility | Water, Methanol, Ethanol | |
SMILES | COC(=O)[C@@H]1C@HN.Cl |
Stereochemical Significance
The compound’s rigid bicyclic structure enforces conformational restraint, enhancing binding affinity to biological targets. The (2S,3S) configuration is achieved via chiral reductive amination, leveraging steric bulk from naphthyl substituents to direct stereoselectivity . This stereochemical precision is vital for its role in antiviral drug candidates, where even minor enantiomeric impurities can drastically reduce efficacy .
Synthetic Methodologies
Patent-Established Route (EP3904333A1)
The most scalable synthesis involves four stereocontrolled steps :
-
Reductive Amination: 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate reacts with (S)-1-naphthylethylamine under acidic conditions, forming a chiral imine intermediate.
-
Hydrogenation: Catalytic hydrogenation (5% Pt/C, 1 MPa H₂, 35°C) reduces the imine to (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate .
-
Ester Configuration Flip: Treatment with NaOtBu in THF/tert-butanol at 0–10°C induces base-mediated epimerization, yielding the (2S,3S)-configured ester .
-
Deprotection: Hydrogenolysis removes the naphthylethyl group, affording the free amino hydrochloride salt .
Industrial Production Innovations
VulcanChem reports adaptations for continuous flow synthesis, reducing reaction times by 70% through optimized temperature and pressure gradients. Automated purification systems using centrifugal partition chromatography further enhance throughput, achieving >99.5% enantiomeric excess (ee) at commercial scales.
Pharmaceutical Applications
Role in Antiviral Therapeutics
This compound is a key intermediate in Pimodivir (VX-787), a cap-dependent endonuclease inhibitor effective against influenza A and B strains . By blocking viral RNA polymerase, Pimodivir reduces viral load by 3–4 logs in murine models, outperforming oseltamivir in resistant strains . Phase III trials demonstrated a 40% reduction in symptom duration, with the bicyclic scaffold critical for target engagement .
Broader Medicinal Chemistry Utility
-
Peptide Mimetics: Incorporation into β-peptide foldamers enhances metabolic stability while maintaining helical conformations, enabling oral bioavailability .
-
Chiral Catalysis: The rigid structure facilitates asymmetric induction in Michael additions, achieving up to 95% ee for β-amino alcohol syntheses.
Biological Activity and Mechanisms
Antiviral Mechanism
Pimodivir’s efficacy stems from its bicyclic core’s ability to occupy a hydrophobic pocket in the PB2 subunit of influenza polymerase, disrupting mRNA cap-binding . Molecular dynamics simulations reveal a binding energy of −9.8 kcal/mol, with the (2S,3S) configuration maximizing van der Waals contacts .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Ethyl Ester Derivative
Property | Methyl Ester Hydrochloride | Ethyl Ester (CAS: 1626482-00-5) |
---|---|---|
Molecular Weight | 219.71 g/mol | 197.27 g/mol |
Solubility (H₂O) | 12 mg/mL | 8 mg/mL |
logP | 1.6 | 2.0 |
Synthetic Steps | 4 | 5 (additional esterification) |
Bioactivity (IC₅₀) | 0.3 nM (vs. influenza A) | 1.2 nM |
The ethyl analog’s reduced potency underscores the methyl group’s role in optimizing target interactions .
Challenges and Innovations
Historical Limitations
Early routes (e.g., Route I in EP3904333A1) suffered from:
-
Low Yields: 30–35% due to competing Diels-Alder side reactions .
-
Safety Risks: Azide intermediates posed explosion hazards during Curtius rearrangements .
Modern Solutions
-
Chiral Auxiliaries: (S)-1-Naphthylethylamine directs >98% diastereoselectivity in reductive amination .
-
Green Chemistry: Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact by 40%.
Recent Advances and Future Directions
Continuous Manufacturing
VulcanChem’s pilot plant employs tubular reactors with in-line IR monitoring, achieving 85% conversion in 20 minutes vs. 10 hours in batch processes. This innovation reduces production costs by $150/kg for commercial-scale batches.
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles enhances plasma half-life from 2.5 to 14 hours in rat models, addressing rapid clearance issues. Phase I trials for nanoparticle-formulated Pimodivir are slated for 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume